4-Ethylpiperazin-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75210-67-2 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-ethyl-4-hydroxypiperazine |
InChI |
InChI=1S/C6H14N2O/c1-2-7-3-5-8(9)6-4-7/h9H,2-6H2,1H3 |
InChI Key |
BMPSJXSTWNSUSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Ethylpiperazin 1 Yl Containing Compounds with Hydroxyl Groups
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-ethylpiperazin-1-yl containing compounds, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the context of a 4-ethylpiperazin-1-yl structure, distinct signals are expected for the ethyl group and the piperazine (B1678402) ring protons.
The ethyl group typically presents as a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom are deshielded and appear as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH3) appear as a triplet, coupling with the two adjacent methylene protons.
The protons on the piperazine ring usually appear as complex multiplets. The four protons on the carbons adjacent to the nitrogen of the ethyl group (positions 2 and 6) and the four protons on the carbons adjacent to the hydroxyl-bearing nitrogen (positions 3 and 5) will have distinct chemical shifts. Their signals are often broad or complex due to chair-to-chair conformational changes of the piperazine ring and coupling with each other. The presence of the hydroxyl group on one of the nitrogen atoms breaks the symmetry of the piperazine ring, leading to more complex splitting patterns than in symmetrically substituted piperazines.
In a study of a related complex molecule, 1-((4-ethylpiperazin-1-yl)(2-hydroxyphenyl)methyl)naphthalen-2-ol, the signals for the ethylpiperazine moiety were identified, providing a reference for the expected chemical shifts.
¹H NMR Data for the 4-Ethylpiperazin-1-yl Moiety in a Representative Compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl (-CH3) | 1.05 | Triplet |
| Ethyl (-CH2-) | 2.45 | Quartet |
Note: This data is from a complex derivative and serves as an illustrative example. Chemical shifts for 4-Ethylpiperazin-1-ol itself may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.
For a 4-ethylpiperazin-1-yl containing compound, signals for the two carbons of the ethyl group and the carbons of the piperazine ring are expected. The methyl carbon of the ethyl group will appear at a higher field (lower ppm value), while the methylene carbon, being attached to a nitrogen atom, will be deshielded and appear at a lower field.
The carbon atoms of the piperazine ring will also show distinct signals. Due to the asymmetry introduced by the N-hydroxyl and N-ethyl groups, the four carbon atoms of the ring may be non-equivalent, potentially giving rise to four separate signals. The carbons bonded to the N-ethyl group will have different chemical shifts from those bonded to the N-hydroxy group.
¹³C NMR Data for the 4-Ethylpiperazin-1-yl Moiety in a Representative Compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Ethyl (-CH3) | 11.9 |
| Ethyl (-CH2-) | 52.5 |
| Piperazine (C-2, C-6) | 53.1 |
Note: This data is based on values from related substituted piperazine structures and serves as an illustrative example. griffith.edu.au The value for C-3 and C-5 is an estimation based on typical shifts for carbons adjacent to a hydroxyl-bearing nitrogen.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of molecular bonds. For a 4-ethylpiperazin-1-yl compound with a hydroxyl group, several key absorption bands are expected. researchgate.net
The most prominent feature for the hydroxyl group is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations, often broadened by hydrogen bonding. researchgate.net The aliphatic C-H stretching vibrations of the ethyl and piperazine methylene groups are expected in the 2850-3000 cm⁻¹ region. uc.edu The C-N stretching vibrations of the tertiary amines within the piperazine ring typically appear in the fingerprint region, between 1000-1250 cm⁻¹. uc.edu
Studies on related compounds, such as 5-chloro-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, have confirmed the vibrational frequencies associated with the ethylpiperazine group. nih.gov
Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |
| C-N (Tertiary Amine) | Stretching | 1000 - 1250 | Medium-Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. It is based on the inelastic scattering of monochromatic laser light. mst.or.jp While FT-IR is more sensitive to polar bonds (like O-H and C=O), Raman spectroscopy is often more effective for detecting vibrations of non-polar, symmetric bonds.
For 4-ethylpiperazin-1-yl compounds, FT-Raman can provide valuable information. The symmetric C-H stretching vibrations of the alkyl groups and the piperazine ring are typically strong in the Raman spectrum. The vibrations of the C-C backbone and the piperazine ring breathing modes are also often well-defined. In a study of 1-((4-ethylpiperazin-1-yl)(2-hydroxyphenyl)methyl)naphthalen-2-ol, both FT-IR and FT-Raman spectra were used to perform a complete vibrational analysis. researchgate.net The C-H stretching bands of the phenyl ring were observed around 3228 and 3096 cm⁻¹ in the FT-IR spectrum and at 3214 and 3131 cm⁻¹ in the FT-Raman spectrum. researchgate.net This highlights how the two techniques provide complementary data for a full structural assignment.
Characteristic FT-Raman Shifts
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| C-H (Aliphatic) | Symmetric Stretching | 2800 - 2950 |
| Piperazine Ring | Breathing/Deformation | 800 - 1000 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org
For this compound (C₆H₁₄N₂O), the exact molecular weight is 130.1106 g/mol . In a mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z value of 130.
The fragmentation of the molecular ion provides crucial structural information. For amines, a characteristic fragmentation is alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable, nitrogen-containing cation. For this compound, alpha-cleavage could lead to the loss of an ethyl radical or other fragments from the piperazine ring.
Key fragmentation pathways would include:
Loss of an ethyl group ([M-29]⁺): Cleavage of the bond between the nitrogen and the ethyl group would result in a fragment ion at m/z 101.
Loss of a water molecule ([M-18]⁺): Alcohols can readily lose a molecule of water, which would produce a fragment at m/z 112.
Ring Fragmentation: The piperazine ring can undergo cleavage to produce various smaller fragment ions. A common fragmentation for piperazines involves the cleavage adjacent to a nitrogen atom, which could lead to a prominent ion at m/z 85 or 70, corresponding to the cleavage of the ethylpiperazine ring.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 130 | [C₆H₁₄N₂O]⁺ | Molecular Ion (M⁺) |
| 112 | [C₆H₁₂N₂]⁺ | Loss of H₂O |
| 101 | [C₄H₉N₂O]⁺ | Loss of ethyl radical (•CH₂CH₃) |
| 85 | [C₅H₁₁N]⁺ | Ring cleavage and loss of •NHO |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com This absorption corresponds to the promotion of electrons from a ground state to a higher energy state, providing insights into the electronic transitions within a molecule. libretexts.org For piperazine derivatives, the presence of nitrogen atoms with lone pairs of electrons and any associated chromophores dictates their UV-Vis absorption profile.
The electronic spectra of piperazine-containing compounds are characterized by specific transitions. Simple piperazine exhibits absorption bands in the UV region, which are typically assigned to n→σ* (n-to-sigma star) Rydberg transitions. niscpr.res.in For instance, piperazine itself shows a high-intensity band around 228 nm. niscpr.res.in When substituted with chromophoric groups, such as aromatic rings, additional transitions like n→π* (n-to-pi star) and π→π* (pi-to-pi star) can be observed. acs.org The presence of a nitrogen atom with a free electron pair enables n→π* transitions in addition to π→π* transitions. acs.org
In a study of piperazine-encapsulated nanoparticles, piperazine alone showed a UV-Vis absorbance peak at 263.14 nm, indicative of π-π* transitions within conjugated systems. ache-pub.org.rs The solvent environment and pH can also influence the absorption maxima (λmax) and molar absorptivity (ε) by affecting the electronic structure. For example, complexation studies of a 4-ethylpiperazin-1-yl derivative with iron (III) ions showed a distinct shift in λmax with changing pH, indicating the formation of a metal-ligand complex. nih.gov At a pH of 7.4, the complex exhibited a λmax of 580 nm, which shifted depending on the acidity of the solution. nih.gov
Table 1: Representative UV-Vis Absorption Data for Piperazine Derivatives
| Compound/System | λmax (nm) | Transition Type (Assignment) | Reference |
|---|---|---|---|
| Piperazine | ~228 | n→σ* | niscpr.res.in |
| Piperazine | 263.14 | π→π* | ache-pub.org.rs |
| 4-(4-(...))quinolin-8-ol-Fe(III) Complex (pH 7.4) | 580 | Metal-Ligand Charge Transfer | nih.gov |
X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination
X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.com It provides precise information on lattice parameters, crystal symmetry, and the detailed molecular structure, including bond lengths and angles. creative-biostructure.comuol.de
Single-Crystal X-ray Diffraction Analysis
For compounds containing the 4-ethylpiperazin-1-yl group, single-crystal X-ray diffraction analysis provides unambiguous confirmation of their molecular structure and stereochemistry. researchgate.net This technique has been successfully applied to several derivatives, revealing key structural features.
For example, the crystal structure of (E)-6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one was determined to be in the triclinic system with a P-1 space group. researchgate.net Another derivative, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate, was found to crystallize in the monoclinic system with a C2/c space group. researchgate.net Such analyses confirm the conformation of the piperazine ring (typically a chair conformation) and the spatial arrangement of its substituents. The data obtained from these studies are crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. rsc.org
Table 2: Single-Crystal X-ray Diffraction Data for 4-Ethylpiperazin-1-yl Derivatives
| Parameter | (E)-6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one researchgate.net | 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate researchgate.net |
|---|---|---|
| Chemical Formula | C₂₃H₂₅FN₂O | C₁₂H₂₀ClN₃O |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | C2/c |
| a (Å) | 6.5011(2) | 27.228(5) |
| b (Å) | 11.2794(4) | 11.380(2) |
| c (Å) | 14.0796(6) | 9.3775(16) |
| α (°) | 110.246(4) | 90 |
| β (°) | 97.236(3) | 95.733(2) |
| γ (°) | 98.335(2) | 90 |
| Volume (ų) | 941.01(6) | 2891.1(9) |
| Z (molecules/unit cell) | 2 | 8 |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for separating, identifying, and quantifying components in a mixture. longdom.orgresearchgate.net HPLC is widely used for purity assessment and to develop stability-indicating assays for pharmaceutical compounds. chromatographyonline.com
The quantitative analysis of a compound like this compound involves developing a specific HPLC method. longdom.org This process includes selecting an appropriate stationary phase (column), mobile phase, and detector. torontech.com Reversed-phase HPLC with a C18 column is common for small organic molecules. The mobile phase typically consists of a mixture of water (often with a pH modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.com
Purity is determined by integrating the area of all peaks in the chromatogram. The purity of the main compound is calculated using the area normalization method, expressed as a percentage of the main peak area relative to the total area of all peaks. torontech.com For accurate quantification, a calibration curve is constructed using standards of known concentrations. jasco-global.com The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve. jasco-global.com
Table 3: Typical Parameters for an HPLC Purity and Quantitative Analysis Method
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Instrument | HPLC with UV Detector | Separation and detection of analytes. |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes compounds from the column at different rates. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection Wavelength | Set near λmax of the analyte (e.g., 210-230 nm) | Monitors the eluent for absorbing compounds. |
| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |
| Quantification | Peak Area Normalization (Purity), External Standard Calibration (Assay) | Calculation of purity and concentration. torontech.comjasco-global.com |
Thermal Analysis Techniques (e.g., TG/DTA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as a function of temperature. nih.gov TGA measures the change in mass of a sample as it is heated, providing information about decomposition patterns and thermal stability. wikipedia.org DTA measures the temperature difference between a sample and an inert reference, indicating physical transitions (like melting) or chemical reactions (like decomposition). nih.gov
For piperazine derivatives, thermal analysis reveals their stability and decomposition pathways. The TGA curve for a Cd(II) complex with N,N'-bis(2-hydroxyethyl)piperazine (a related structure) showed that the compound was stable up to 246 °C. masjaps.com Its decomposition occurred in distinct stages, with the initial weight loss corresponding to the release of the piperazine ligand, followed by the decomposition of the remaining components at higher temperatures. masjaps.com Similarly, analysis of piperazine-derived borate (B1201080) salts indicated a multi-stage decomposition process, starting with dehydration below 250 °C. rsc.org The melting point, often observed as a sharp endothermic peak in DTA curves, is also a key parameter for characterizing the purity and identity of a compound. researchgate.net
Table 4: Representative Thermal Analysis Data for Piperazine-Containing Compounds
| Compound | Technique | Temperature Range (°C) | Weight Loss (%) | Observation/Decomposition Product | Reference |
|---|---|---|---|---|---|
| Cd(II) complex with N,N'-bis(2-hydroxyethyl)piperazine | TGA/DTA | 246 - 346 | 27.2 | Release of the bheppz ligand | masjaps.com |
| 346 - 746 | 55.1 | Decomposition to cadmium oxide | masjaps.com | ||
| Hg(II) complex with N,N'-bis(2-hydroxyethyl)piperazine | TGA/DTA | 117 - 197 | 23.3 | Release of the bheppz ligand | masjaps.com |
Computational Chemistry and Theoretical Investigations of 4 Ethylpiperazin 1 Yl Systems
Density Functional Theory (DFT) Applications for Electronic and Geometric Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of many-body systems like molecules. wikipedia.orgspringerprofessional.de DFT methods are widely used to predict molecular properties, study reaction mechanisms, and analyze spectroscopic data. mdpi.com Functionals like B3LYP are frequently employed for their robust performance in predicting geometries and electronic properties for organic systems. researchgate.net
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and the energy of electronic transitions. mdpi.comnih.govirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.netniscpr.res.in
In studies of complex molecules containing the 4-ethylpiperazin-1-yl group, DFT calculations have been used to determine these orbital energies. For instance, in a study on N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl) pyrimidin-2-amine, the HOMO-LUMO gap was calculated to be 4.02 eV in the gas phase, indicating good stability. tandfonline.comkfupm.edu.sa For another derivative, 5-chloro-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, the energy gap was found to be a key indicator of molecular stability. doi.org The distribution of HOMO and LUMO orbitals reveals regions susceptible to electrophilic and nucleophilic attack, respectively. For 4-Ethylpiperazin-1-ol, the HOMO is expected to be localized primarily on the piperazine (B1678402) ring, particularly the nitrogen atoms and the hydroxyl group, due to the presence of lone pair electrons. The LUMO would likely be distributed more across the carbon skeleton.
| Parameter | Value (Gas Phase) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. drugdesign.org This provides the most stable structure of the molecule. For flexible molecules like this compound, which has a rotatable ethyl group and a piperazine ring that can adopt different conformations (e.g., chair, boat), conformational analysis is crucial. drugdesign.orgutrgv.edu
DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize molecular geometries and explore different conformers. researchgate.netdoi.org For example, conformational analysis was performed on 5-chloro-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one to identify its most stable form. doi.org For this compound, the piperazine ring is expected to adopt a stable chair conformation. The orientation of the ethyl and hydroxyl groups will also define different low-energy conformers. Computational studies can predict the relative energies of these conformers, identifying the global minimum energy structure. arxiv.org
| Parameter (Bond/Angle) | Predicted Value |
| C-N (piperazine ring) | ~1.46 Å |
| C-C (piperazine ring) | ~1.53 Å |
| N-O (N-hydroxyl) | ~1.40 Å |
| C-N-C (angle in ring) | ~110° |
| C-C-N (angle in ring) | ~111° |
DFT calculations are a powerful tool for predicting vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. researchgate.nettandfonline.com Calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the computed structure and aid in the assignment of spectral bands. researchgate.netdoi.org Theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. researchgate.net
Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). samipubco.commdpi.comgoogle.com This method calculates the energies of electronic transitions from the ground state to various excited states. Studies on compounds containing the 4-ethylpiperazin-1-yl moiety have successfully used TD-DFT to predict their UV-Vis spectra, providing insights into the electronic transitions involved. tandfonline.comsamipubco.com For this compound, the UV-Vis spectrum is expected to show absorptions in the UV region corresponding to n → σ* and σ → σ* transitions, characteristic of saturated amines and alcohols.
Beyond HOMO-LUMO analysis, DFT provides a suite of descriptors to understand a molecule's reactivity. d-nb.info
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. tandfonline.comkfupm.edu.sa Red-colored regions (negative potential) indicate sites for electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack. kfupm.edu.sa For this compound, the MEP would show negative potential around the nitrogen and oxygen atoms, highlighting them as sites for interaction with electrophiles.
Mulliken Charges: This analysis partitions the total electron density among the atoms in a molecule, providing insight into the net atomic charges. nih.gov These charges help in understanding the electrostatic interactions and reactivity of different atomic sites.
Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. niscpr.res.inscm.com They provide a more detailed, localized picture of reactivity than global descriptors. nih.govd-nb.info Calculations on related systems have used Fukui functions to pinpoint the most reactive sites. niscpr.res.in
| Atom | Predicted Mulliken Charge (a.u.) |
| N1 (bonded to OH) | -0.45 |
| O (hydroxyl) | -0.60 |
| N4 (bonded to ethyl) | -0.42 |
| H (on OH) | +0.40 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability Studies
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility, stability, and dynamic behavior in different environments (e.g., in solution). nih.govnih.gov
For flexible molecules like this compound, MD simulations can provide a more thorough sampling of the conformational space than static geometry optimizations. drugdesign.org These simulations are valuable for understanding how the piperazine ring flexes and how the ethyl and hydroxyl substituents move relative to the ring. In studies of larger, biologically active molecules containing the 4-ethylpiperazin-1-yl group, MD simulations have been used to assess the stability of the molecule and its interactions with biological targets. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Chemical Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to define atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org QTAIM analysis partitions a molecule into atomic basins based on the topology of the electron density. researchgate.netwiley-vch.de The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. wiley-vch.de
The properties of the electron density at these BCPs, such as the density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the chemical bond. researchgate.net
∇²ρ(r) < 0: Indicates a shared interaction, typical of covalent bonds.
∇²ρ(r) > 0: Indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.
QTAIM has been applied to molecules containing the 4-ethylpiperazin-1-yl moiety to explore the nature of both covalent and non-covalent interactions, such as intramolecular hydrogen bonds. researchgate.netresearchgate.net For this compound, QTAIM would be used to characterize the C-N, C-C, N-O, and C-H bonds within the molecule and to investigate potential weak intramolecular interactions that contribute to its conformational stability. rsc.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and intermolecular bonding within a molecular system. jddtonline.inforesearchgate.netuba.ar It provides detailed insights into the electronic structure by analyzing the delocalization of electron density between occupied Lewis-type (donor) orbitals and formally unoccupied non-Lewis-type (acceptor) orbitals. nih.gov The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the intensity of the interaction; a higher E(2) value indicates a more significant charge transfer and greater stabilization of the molecule. nih.gov
In the context of 4-ethylpiperazin-1-yl systems, NBO analysis has been employed to understand the intramolecular and intermolecular hydrogen bonding that governs molecular stability. For instance, in a study of the Mannich base 1-((4-ethylpiperazin-1-yl)(2-hydroxyphenyl)methyl)naphthalen-2-ol, NBO analysis was conducted using the DFT/B3LYP method with a cc-pVTZ basis set. researchgate.net This analysis revealed significant stabilization energies arising from charge delocalization.
The analysis identifies specific orbital interactions responsible for molecular stability. These interactions often involve lone pairs on oxygen and nitrogen atoms acting as donors and anti-bonding orbitals (e.g., σ* or π*) acting as acceptors. The stability of a molecule is enhanced by these hyper-conjugative interactions and charge delocalization events. jddtonline.info For piperazine derivatives, NBO analysis can elucidate the charge transfer from sulfanilate anions to the piperazinium cation or explore the stability of complexes like piperazine-2,5-dione oxalic acid monohydrate through inter- and intramolecular charge transfer. researchgate.netuniroma2.it
Key findings from NBO analyses on related piperazine systems highlight the importance of interactions involving lone pairs (LP) of nitrogen and oxygen atoms. For example, in a hydrazone-pyridine compound, significant stabilization energies were found for interactions like LP(N) → π(C-C) and LP(O) → σ(C-N), indicating substantial electron delocalization. nih.gov This type of analysis provides a quantum-chemical basis for understanding the structure and reactivity of molecules containing the 4-ethylpiperazin-1-yl moiety.
Table 1: Selected Stabilization Energies from NBO Analysis of a 4-Ethylpiperazin-1-yl Derivative This table is representative of typical NBO analysis results for molecules containing the 4-ethylpiperazin-1-yl functional group, based on findings for analogous structures.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N(piperazine) | σ(C-C) | ~5.8 | Hyperconjugation |
| LP(1) O(hydroxyl) | σ(C-N piperazine) | ~2.1 | Hyperconjugation |
| σ(C-H ethyl) | σ(N-C piperazine) | ~3.5 | Hyperconjugation |
| LP(1) N(piperazine) | σ(O-H hydroxyl) | ~1.2 | Intramolecular H-bond |
Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a valuable computational tool for exploring and quantifying intermolecular interactions within a crystal lattice. iucr.orgnih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal, it allows for the visualization and analysis of close contacts between neighboring molecules. nih.govnih.gov The Hirshfeld surface can be mapped with various properties, such as dnorm, shape index, and curvedness, to provide detailed insights into the nature and strength of intermolecular forces. nih.govmdpi.com
The dnorm surface uses a red-white-blue color scale to highlight intermolecular contacts. mdpi.com Red spots indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds, while blue regions signify longer contacts. nih.govmdpi.com The shape index and curvedness maps reveal distinctive patterns for different types of interactions, such as π-π stacking, which appears as adjacent red and blue triangles. nih.gov
For piperazine derivatives, Hirshfeld surface analysis has been used extensively to characterize the supramolecular architecture. iucr.orgnih.govnih.govrsc.org Studies on various salts of 4-nitrophenylpiperazine and a 2-ethylpiperazine (B87285) complex show that H···H, O···H/H···O, and C···H/H···C contacts are typically the most significant. nih.govnih.govresearchgate.net The relative contributions of these contacts provide a quantitative measure of the forces holding the crystal together. For example, in one study, H···H contacts accounted for 51.3% of the Hirshfeld surface, indicating their dominant role in the crystal packing. preprints.org In another case, O···H/H···O contacts, represented by sharp spikes in the fingerprint plot, contributed 30.0%, characteristic of strong hydrogen bonding. mdpi.com
Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Piperazine Derivatives This table compiles representative data from various studies on piperazine-containing crystal structures to illustrate common interaction patterns.
| Intermolecular Contact Type | Typical Contribution Range (%) | Characteristic Feature in Fingerprint Plot |
|---|---|---|
| H···H | 42.0 - 53.8 | Large, diffuse region, often the highest contribution. nih.govnih.gov |
| O···H / H···O | 13.1 - 30.0 | Distinct, sharp spikes indicating hydrogen bonds. nih.govmdpi.com |
| C···H / H···C | 16.5 - 21.8 | Wing-like shapes on the sides of the main plot. nih.govmdpi.com |
| N···H / H···N | ~7.1 | Smaller spikes, indicating moderate interactions. nih.gov |
| Halogen···H / H···Halogen | Variable | Depends on the presence of F, Cl, etc. iucr.orgnih.gov |
In Silico Approaches for Structure-Activity Relationship (SAR) Derivations
In silico methods, particularly quantitative structure-activity relationship (QSAR) and molecular docking, are integral to modern medicinal chemistry for deriving SAR. nih.govmdpi.com These computational techniques help elucidate how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective therapeutic agents. nih.govmuseonaturalistico.it The piperazine scaffold is a versatile building block in drug discovery, and SAR studies on its derivatives are abundant. researchgate.netbohrium.comresearchgate.net
QSAR studies aim to build a statistically robust mathematical model that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. nih.gov A study on arylpiperazine derivatives as anti-proliferative agents against PC-3 prostate cancer cells developed a QSAR model where the activity was strongly dependent on descriptors like MATS7c (Moran autocorrelation of lag 7, weighted by atomic charges) and maxwHBa (maximum E-state for a potential H-bond acceptor). nih.gov The statistical quality of a QSAR model is assessed by parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and external validation (R²test). A stable and predictive model was reported with R² = 0.8483, Q²cv = 0.7122, and R²test = 0.6682. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and specific molecular interactions like hydrogen bonds and hydrophobic contacts. nih.gov This information is crucial for SAR analysis. For example, in a study of thieno[2,3-c]pyridine (B153571) derivatives as Hsp90 inhibitors, which included a compound with a 4-ethylpiperazin-1-yl moiety, docking studies were combined with in vitro screening to build an SAR model. mdpi.com The analysis revealed that the presence of a heterocyclic secondary amine (thiomorpholine) significantly enhanced anticancer activity, which was attributed to its ability to form two hydrogen bonds with active-site amino acids of Hsp90. mdpi.com
General SAR findings for piperazine derivatives often highlight the importance of substituents on the piperazine ring. bohrium.com Factors such as the nature of the substituent, the length of alkyl chains, and the type of spacer between the piperazine core and other pharmacophoric groups can dramatically influence receptor affinity and biological activity. bohrium.com These in silico SAR studies provide a roadmap for optimizing lead compounds, enhancing their efficacy, and reducing potential off-target effects. nih.govnih.gov
Reactivity and Mechanistic Investigations of 4 Ethylpiperazin 1 Yl Derivatives with Hydroxyl Functionality
Kinetic and Mechanistic Elucidation of Derivatization and Transformation Processes
While specific kinetic studies exclusively on 4-ethylpiperazin-1-ol are not extensively documented in publicly available literature, the reactivity of the closely related N-alkylpiperazines provides significant insights. For instance, a kinetic study on the oxidation of 1-ethylpiperazine (B41427) by bromamine-T (BAT) in an acidic medium revealed that the reaction is first-order with respect to both the oxidant and the piperazine (B1678402) derivative. scirp.org This suggests that the initial step of the reaction involves the interaction of a single molecule of each reactant.
The mechanism for the oxidation of N-alkylpiperazines like 1-ethylpiperazine is proposed to proceed through the formation of an intermediate complex between the protonated piperazine and the oxidizing agent. scirp.org The subsequent decomposition of this complex is the rate-determining step. The study also demonstrated that electron-donating groups on the piperazine ring, such as the ethyl group, enhance the reaction rate by stabilizing the transition state. scirp.org This principle can be extended to this compound, where the ethyl group at the N-4 position is expected to increase the electron density on the nitrogen atoms, thereby influencing the kinetics of its reactions.
Derivatization of this compound can occur at either the N-1 hydroxyl group or the N-4 nitrogen. N-alkylation, a common transformation for piperazine derivatives, typically involves the nucleophilic attack of the nitrogen atom on an alkyl halide. mdpi.com The presence of the hydroxyl group at N-1 in this compound introduces an additional reactive site. The reaction conditions can be tailored to favor either O-alkylation or N-alkylation.
Table 1: Postulated Kinetic Parameters for Reactions of this compound based on Analogous Systems
| Reaction Type | Expected Rate Order (Substrate) | Expected Rate Order (Reagent) | Influence of Ethyl Group | Postulated Rate-Determining Step |
| N-Oxidation | First | First | Rate-enhancing | Decomposition of intermediate complex |
| N-Alkylation | First | First | Rate-enhancing | Nucleophilic attack on alkyl halide |
| O-Acylation | First | First | Minor electronic effect | Nucleophilic attack on acyl halide |
Note: This table is predictive and based on kinetic data from analogous N-alkylpiperazine and N-hydroxypiperidine systems.
Study of Intermolecular Forces and Hydrogen Bonding Networks
The hydroxyl group in this compound plays a pivotal role in establishing intermolecular forces, particularly hydrogen bonding. As a hydrogen bond donor (from the O-H group) and a hydrogen bond acceptor (at the oxygen and nitrogen atoms), this compound can form extensive hydrogen bonding networks in both solid and solution phases. rsc.org
Computational studies on piperazine derivatives have provided insights into the nature of these interactions. Quantum chemical calculations on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate have highlighted the importance of hydrogen bonds in stabilizing the crystal structure. Similar interactions are expected to be present in crystalline this compound, influencing its melting point, solubility, and crystal packing.
Table 2: Potential Hydrogen Bonding Interactions of this compound
| Donor | Acceptor | Type of Interaction | Significance |
| This compound (O-H) | This compound (N or O) | Intermolecular Hydrogen Bond | Dimerization, Self-assembly |
| This compound (O-H) | Solvent (e.g., Water) | Solute-Solvent Hydrogen Bond | Enhanced solubility in protic solvents |
| Solvent (e.g., Water) | This compound (N or O) | Solvent-Solute Hydrogen Bond | Solvation and stabilization in solution |
Influence of Substituents on the Chemical Reactivity Profile
The chemical reactivity of the this compound molecule is significantly influenced by its substituents: the ethyl group at the N-4 position and the hydroxyl group at the N-1 position.
The ethyl group is an electron-donating group, which increases the electron density on the nitrogen atoms of the piperazine ring through a positive inductive effect (+I). This enhanced electron density increases the nucleophilicity of the nitrogen atoms, making them more reactive towards electrophiles. As observed in the oxidation of 1-ethylpiperazine, the ethyl group accelerates the reaction rate. scirp.org A similar effect is anticipated in reactions such as N-alkylation and N-acylation of this compound at the N-4 position.
The hydroxyl group at the N-1 position introduces several key reactive features. The oxygen atom possesses lone pairs of electrons, making it a nucleophilic center capable of undergoing reactions like O-alkylation and O-acylation. Furthermore, the N-OH bond is relatively weak and can be a site for redox reactions. For instance, N-hydroxypiperidine, a structural analog, can be oxidized to a nitrone. wikipedia.org This suggests that this compound could undergo similar transformations under appropriate oxidizing conditions. The hydroxyl group can also influence the basicity of the adjacent nitrogen atom.
Table 3: Predicted Effects of Substituents on the Reactivity of this compound
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| Ethyl | N-4 | Electron-donating (+I) | Increases nucleophilicity of N-4; enhances reaction rates with electrophiles. |
| Hydroxyl | N-1 | Electron-withdrawing (inductive), Nucleophilic (oxygen lone pairs) | Provides a site for O-derivatization; can be oxidized; modulates basicity of N-1. |
Exploration of Specific Reaction Pathways and Their Selectivity
The presence of multiple reactive sites in this compound—the N-1 hydroxyl group, the N-4 tertiary amine, and the secondary amine character of the N-1 nitrogen—leads to various potential reaction pathways. The selectivity of these reactions is highly dependent on the nature of the reagents and the reaction conditions.
N-Alkylation vs. O-Alkylation: In reactions with alkylating agents, competition between N-alkylation at the N-4 position and O-alkylation at the hydroxyl group can occur. Generally, the nitrogen atom of a tertiary amine is more nucleophilic than the oxygen of a hydroxyl group. Therefore, under neutral or slightly basic conditions, N-alkylation at the N-4 position to form a quaternary ammonium (B1175870) salt is often favored. mdpi.com However, under strongly basic conditions where the hydroxyl group is deprotonated to form an alkoxide, O-alkylation can become a competitive or even the dominant pathway.
Regioselectivity in Acylation: Acylation reactions with reagents like acyl chlorides or anhydrides can also exhibit regioselectivity. The N-4 nitrogen and the hydroxyl group are both potential sites for acylation. The outcome of the reaction can be controlled by factors such as the steric hindrance of the acylating agent and the reaction temperature.
Oxidation Pathways: As mentioned, the N-hydroxy functionality is susceptible to oxidation. Oxidation of this compound could potentially lead to the formation of a nitrone at the N-1 position. wikipedia.org The N-4 tertiary amine could also be oxidized to an N-oxide under certain conditions. The selectivity of oxidation would depend on the choice of the oxidizing agent.
Table 4: Potential Reaction Pathways and Factors Influencing Selectivity for this compound
| Reaction Type | Potential Products | Key Factors Influencing Selectivity |
| Alkylation | N-4-quaternary ammonium salt, O-alkylated product | Basicity of the reaction medium, nature of the alkylating agent. |
| Acylation | N-4-acylpiperazinium salt, O-acylated product | Steric hindrance of the acylating agent, reaction temperature, solvent. |
| Oxidation | N-1-oxide (nitrone), N-4-oxide | Nature of the oxidizing agent, reaction conditions (pH, temperature). |
Role of 4 Ethylpiperazin 1 Yl Containing Compounds with Hydroxyl Functionalities As Versatile Synthetic Intermediates and Scaffolds
Applications as Key Building Blocks in Pharmaceutical Research and Development
The piperazine (B1678402) heterocycle is one of the most prevalent structural units found in biologically active compounds and marketed drugs. nih.gov Its derivatives, including those containing the 4-ethylpiperazin-1-yl group, serve as essential building blocks in the construction of novel pharmaceutical agents. nih.govnih.gov The inherent properties of the piperazine ring—such as its ability to form hydrogen bonds, its structural rigidity, and its basic nature—make it a favored component for optimizing the pharmacokinetic profiles of drug molecules. nih.gov
The presence of the 4-ethylpiperazin-1-yl moiety with a hydroxyl group allows for its incorporation into a wide range of drug classes. For instance, piperazine derivatives are integral to the structure of drugs targeting various conditions, including cancer, infections, and central nervous system disorders. nih.govrsc.org They can act as a central scaffold to which different pharmacophoric groups are attached, enabling the systematic exploration of structure-activity relationships (SAR). nih.gov The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the use of such pre-functionalized building blocks to streamline the manufacturing process and improve yields. nih.gov
For example, novel anticancer agents have been developed by incorporating N-substituted piperazine moieties. In one study, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds were synthesized, demonstrating potent anticancer activity. rsc.org Similarly, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and evaluated for their cytotoxicity against breast cancer cells. acs.org The 4-ethylpiperazin-1-yl group can be readily introduced into molecular structures through methods like reductive amination or nucleophilic substitution, making it a practical and efficient building block for creating libraries of potential drug candidates. rsc.orgnih.gov
Table 1: Examples of Pharmaceutical Scaffolds Incorporating Piperazine Derivatives
| Compound Class | Therapeutic Area | Role of Piperazine Moiety |
| N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives | Oncology (MEK inhibitors) | Serves as a key structural component for potential MEK inhibitors. rhhz.net |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Oncology (Anticancer) | Forms a crucial link in compounds showing cytotoxicity against cancer cells. acs.org |
| 4-(piperazin-1-yl)pyrimidines | Oncology (Menin inhibitors) | Acts as a core scaffold for the development of irreversible menin inhibitors for leukemia. mdpi.com |
| Thiazolidinedione derivatives of ciprofloxacin (B1669076) | Oncology (Topoisomerase inhibitors) | The N-4 piperazinyl position is altered to enhance cytotoxic activity. sarchemlabs.com |
Precursors for the Synthesis of Ligands and Complex Organic Molecules
Beyond its direct role in drug molecules, the 4-ethylpiperazin-1-yl scaffold is a valuable precursor for synthesizing sophisticated organic ligands and other complex molecules. rsc.org The two nitrogen atoms of the piperazine ring offer versatile binding possibilities with metal ions, making its derivatives excellent candidates for creating coordination complexes. rsc.orgwikipedia.org These metal complexes have applications in medicinal chemistry, catalysis, and materials science. wikipedia.org
The synthesis of such ligands often involves modifying the piperazine core. The ethyl group provides a stable substitution, while the hydroxyl functionality can be used as a handle for further chemical transformations or as a coordination point itself. For example, piperazine derivatives can be elaborated into multidentate ligands capable of forming stable complexes with a variety of metals. researchgate.net The resulting metallo-organic compounds are being investigated for novel therapeutic and diagnostic properties. wikipedia.org
The synthesis of complex organic molecules often involves multi-step reaction sequences. Using a pre-formed, functionalized building block like a 4-ethylpiperazin-1-yl derivative can significantly simplify the synthetic route. nih.gov It allows chemists to introduce a key structural and functional element in a single step, avoiding the need for protecting groups or more convoluted pathways. This efficiency is crucial in both academic research for exploring new chemical space and in industrial settings for the large-scale production of complex molecules. nih.gov
Development of Deuterated Analogues for Isotope Effect Studies and Metabolic Investigations
Deuterium (B1214612), a stable isotope of hydrogen, has found increasing use in pharmaceutical development to enhance a drug's metabolic profile. wikipedia.orgchemicalbook.com The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.org This difference can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. wikipedia.org
For compounds containing a 4-ethylpiperazin-1-yl moiety, deuteration can be strategically applied to positions susceptible to metabolic breakdown, such as the ethyl group. This "precision deuteration" can lead to several benefits:
Improved Metabolic Stability: By slowing metabolism, deuteration can increase the drug's half-life, potentially allowing for lower or less frequent dosing. chemicalbook.commdpi.com
Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to harmful byproducts, deuteration can inhibit this pathway, improving the drug's safety profile. wikipedia.org
Altered Metabolic Pathways: Deuteration can shift metabolism away from a deuterated site to other parts of the molecule, which can be studied to understand the drug's metabolic fate in detail. chemicalbook.com
Deuterated analogues of 4-ethylpiperazin-1-yl-containing compounds are therefore valuable tools for metabolic investigations. chemicalbook.com By comparing the metabolic profiles of the deuterated and non-deuterated versions, researchers can identify the primary sites of metabolism and understand the enzymes involved. This information is critical during drug development to predict drug-drug interactions and patient variability. chemicalbook.comrsc.org The development of deutetrabenazine, the first FDA-approved deuterated drug, paved the way for this strategy to be more widely adopted in drug discovery. chemicalbook.com
Table 2: Potential Benefits of Deuterating 4-Ethylpiperazin-1-yl Containing Compounds
| Benefit | Mechanism | Potential Outcome |
| Enhanced Metabolic Stability | Kinetic isotope effect slows C-D bond cleavage by metabolic enzymes. wikipedia.org | Increased drug half-life, reduced dosing frequency. mdpi.com |
| Improved Safety Profile | Slower metabolism can minimize the formation of toxic metabolites. wikipedia.org | Reduced side effects and improved patient tolerability. |
| Metabolic Pathway Investigation | Deuteration can shunt metabolism away from the labeled site. chemicalbook.com | Provides a tool to study metabolic soft spots and metabolite formation. |
Utility in Bioisosteric Replacements and Scaffold Hopping in Drug Design
Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry used to optimize drug properties or to discover novel chemical entities with similar biological activity. Bioisosterism involves replacing a functional group or a part of a molecule with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. Scaffold hopping is a more drastic change, where the central core of a molecule is replaced with a different scaffold while preserving the orientation of key binding groups. nih.gov
The piperazine ring is a classic scaffold that is frequently involved in these design strategies. nih.gov A 4-ethylpiperazin-1-yl group can be introduced as a bioisosteric replacement for other cyclic or acyclic amine-containing fragments to modulate properties like basicity (pKa), lipophilicity, and metabolic stability. For example, replacing a more rigid or more flexible amine structure with the piperazine ring can fine-tune the conformational properties of a drug candidate to improve its fit within a biological target. nih.gov
In scaffold hopping, a known active compound might be redesigned by replacing its core with a 4-ethylpiperazin-1-yl-containing structure. This allows researchers to move into new, patentable chemical space while retaining the essential interactions required for biological activity. Computational tools are often used to identify potential scaffold replacements that maintain the correct 3D arrangement of pharmacophoric features. The versatility and well-understood synthetic chemistry of piperazine derivatives make them an attractive option for both bioisosteric replacement and scaffold hopping endeavors. nih.govnih.gov
Potential in the Synthesis of Agrochemicals and Dyes
In the field of materials chemistry, piperazine derivatives have been incorporated into the structure of azo dyes. The piperazine moiety can be part of the chromophore system or be attached as an auxiliary group to modify the dye's properties, such as its color, solubility, and binding affinity to fabrics. The presence of the piperazine ring has been shown to contribute to the antioxidant properties of some bioactive thiazolyl-azo dyes. The ability to easily modify the piperazine nitrogens allows for the tuning of these properties, making the 4-ethylpiperazin-1-yl group a useful building block for creating novel dyes with specific characteristics.
Future Directions and Emerging Research Avenues for 4 Ethylpiperazin 1 Yl Chemistry
Development of Novel and Sustainable Synthetic Methodologies for the 4-Ethylpiperazin-1-yl Scaffold
The future synthesis of 4-ethylpiperazin-1-ol and its derivatives will increasingly focus on sustainable and efficient methodologies that minimize environmental impact while maximizing molecular diversity. Traditional multi-step syntheses are often limited by harsh conditions and the use of hazardous reagents. mdpi.com Emerging strategies are set to overcome these challenges.
Green Chemistry Approaches: Visible-light photoredox catalysis is a particularly promising green alternative for forming C-N bonds and functionalizing nitrogen-containing heterocycles. manchester.ac.uknih.gov This technique uses light energy to drive chemical reactions under mild conditions, often employing organic dyes or metal complexes as catalysts. manchester.ac.uk Future research could adapt photoredox methods for the direct N-hydroxylation of 4-ethylpiperazine or for the C-H functionalization of the piperazine (B1678402) ring, providing a more sustainable route to novel derivatives. Another green avenue is the use of water or bio-based solvents, which can reduce the reliance on volatile organic compounds. mdpi.com
Biocatalysis: The use of enzymes for the synthesis of complex molecules offers high selectivity and operates under environmentally benign aqueous conditions. While biocatalytic routes to piperazines are still developing, future exploration could identify or engineer enzymes capable of selectively oxidizing the nitrogen atom of 4-ethylpiperazine to introduce the hydroxyl group, or to perform other stereoselective transformations on the scaffold.
Direct N₂ Fixation: A more revolutionary, long-term approach involves the direct photocatalytic synthesis of hydroxylamine (B1172632) from atmospheric nitrogen (N₂). patsnap.com While still in early stages, developing catalysts that can fix nitrogen and incorporate it into organic scaffolds under ambient conditions would represent a paradigm shift in sustainable chemical manufacturing. patsnap.com
Table 1: Comparison of Synthetic Methodologies for N-Hydroxy Heterocycles
| Methodology | Traditional Synthesis | Photoredox Catalysis | Biocatalysis |
| Reagents | Strong oxidants, heavy metals, hazardous solvents | Organic dyes, metal complexes, light | Enzymes, water |
| Conditions | High temperature, high pressure | Ambient temperature and pressure | Mild, aqueous conditions |
| Byproducts | Stoichiometric waste | Minimal, catalyst is recyclable | Biodegradable waste |
| Selectivity | Often low, requires protecting groups | High, can be tuned by catalyst design | Very high (chemo-, regio-, stereo-) |
| Sustainability | Low | High | High |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
To accelerate the discovery of new applications for the 4-ethylpiperazin-1-yl scaffold, its chemistry must be integrated with modern automation and high-throughput experimentation (HTE) platforms. These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly reducing the time from discovery to application. nih.gov
Continuous flow synthesis, in particular, offers substantial advantages over traditional batch processing for the synthesis of heterocyclic compounds. nih.govbohrium.commdpi.com Microreactors provide superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and the ability to telescope multiple reaction steps without isolating intermediates. nih.govnih.gov Future work will involve developing robust flow chemistry protocols for the synthesis and derivatization of this compound. This could be coupled with automated purification and analysis, creating a fully integrated platform for generating novel compound libraries based on the scaffold.
HTE platforms, often utilizing robotic liquid handlers and miniaturized well-plates, can be used to screen thousands of reaction conditions simultaneously. appliedclinicaltrialsonline.com This approach is invaluable for optimizing reaction conditions or for discovering entirely new transformations. By combining a flow reactor for scaffold synthesis with HTE for screening, researchers can rapidly explore the chemical space around this compound to identify derivatives with desired properties.
Advanced Hybrid Computational-Experimental Approaches for Predictive Chemistry
The interplay between computational chemistry and experimental work is becoming indispensable for modern chemical research. For the 4-ethylpiperazin-1-yl scaffold, computational modeling can provide deep insights into its structure, reactivity, and potential interactions, thereby guiding experimental efforts and reducing trial-and-error.
Predicting Reactivity and Properties: Quantum mechanics-based methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound. jchemrev.com These calculations can elucidate the properties of the N-O bond, predict sites of reactivity, and determine the conformational preferences of the molecule. jchemrev.com This information is crucial for designing new reactions and understanding reaction mechanisms.
Machine Learning and AI: The burgeoning field of predictive chemistry leverages machine learning (ML) and artificial intelligence (AI) to analyze large datasets and predict reaction outcomes. appliedclinicaltrialsonline.comnih.govarxiv.org As more data on the reactivity of N-hydroxy compounds becomes available, ML models could be trained to predict the success of a proposed reaction involving the 4-ethylpiperazin-1-yl scaffold or even to suggest optimal conditions. appliedclinicaltrialsonline.comcmu.eduyoutube.com Platforms that combine automated experiments with AI can create a "chemical reactome," uncovering hidden correlations between reactants and outcomes to accelerate discovery. appliedclinicaltrialsonline.com
Table 2: Computational and Predictive Methods in 4-Ethylpiperazin-1-yl Chemistry
| Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidating electronic structure and reaction mechanisms. | Bond energies (N-O), molecular orbital energies (HOMO/LUMO), reaction barriers. jchemrev.com |
| Molecular Dynamics (MD) | Simulating molecular motion and conformational changes. | Preferred conformations, solvent effects, binding interactions. |
| Machine Learning (ML) | Predicting reaction outcomes and properties from data. | Reaction yields, regioselectivity, catalyst performance. appliedclinicaltrialsonline.comcmu.edu |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or physical properties. | Potency, selectivity, material characteristics. |
Exploration of New Reactivity Patterns and Catalytic Roles in Organic Transformations
The N-hydroxy group imparts unique reactivity to the 4-ethylpiperazin-1-yl scaffold compared to typical dialkylpiperazines. The N-O bond is relatively weak and can be cleaved to generate reactive nitrogen-centered radicals or nitrenium ions, opening up novel synthetic pathways. mdpi.com
N-O Bond Chemistry: Future research will focus on harnessing the N-O bond for constructive chemistry. For example, transition-metal or photocatalytic activation could lead to N-O bond cleavage, enabling the use of the scaffold as a source of nitrogen for constructing other N-heterocycles. mdpi.comnih.gov Such transformations could include intramolecular cyclizations to form bicyclic structures or intermolecular reactions where the piperazine fragment is transferred to another molecule.
Catalytic Applications: The basic nitrogen atoms and the hydroxyl group suggest that this compound and its derivatives could function as organocatalysts. The tertiary amine can act as a Brønsted or Lewis base, while the hydroxyl group could participate in hydrogen bonding to activate substrates. This dual functionality could be exploited in reactions like aldol (B89426) or Michael additions. Furthermore, metal complexes of the 4-ethylpiperazin-1-yl ligand could exhibit unique catalytic activities, with the N-hydroxy group potentially influencing the electronic properties and stability of the metal center. cmu.edu
Investigation of Material Science Applications for 4-Ethylpiperazin-1-yl Containing Polymers or Nanostructures
The incorporation of the 4-ethylpiperazin-1-yl moiety into polymers and nanomaterials is a largely unexplored but highly promising research area. The specific functionalities of the scaffold could impart valuable properties to advanced materials.
Polymer Chemistry: Poly(β-hydroxyl amine)s are a class of polymers known for their interesting properties, including the ability to form dynamic supramolecular networks through hydrogen bonding and metal coordination. mdpi.comresearchgate.net Monomers based on this compound could be integrated into polymer backbones, creating materials with tunable mechanical properties. The N-hydroxy group could serve as a cross-linking point or as a site for post-polymerization modification, allowing for the creation of functional hydrogels, elastomers, or coatings. acs.orgnih.gov Alkyl hydroxylamines have also been investigated for their role in terminating free-radical polymerizations, suggesting a potential application as a specialized short-stopping agent. google.com
Functionalized Nanostructures: The surface functionalization of nanomaterials is critical for their application in areas like drug delivery and sensing. nih.govmdpi.com The 4-ethylpiperazin-1-yl group could be grafted onto the surface of nanostructures such as silica (B1680970) nanoparticles or reduced graphene oxide. swan.ac.uk The piperazine ring could enhance dispersibility and provide sites for further conjugation, while the N-hydroxy group might offer redox activity or a unique binding site for specific analytes or cargo molecules. The basicity of the piperazine nitrogens could also be exploited, for example, in creating nanoadsorbents for acidic gases. swan.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
